molecular formula C8H10INO B12957034 4-Iodo-3-methoxy-N-methylaniline

4-Iodo-3-methoxy-N-methylaniline

Katalognummer: B12957034
Molekulargewicht: 263.08 g/mol
InChI-Schlüssel: JSWSDNQQOOJZCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-methoxy-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the nitrogen atom of the aniline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the iodination of 3-methoxy-N-methylaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions. The process would include the careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

4-Iodo-3-methoxy-N-methylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Iodo-3-methoxy-N-methylaniline is unique due to the presence of the iodine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. The iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C8H10INO

Molekulargewicht

263.08 g/mol

IUPAC-Name

4-iodo-3-methoxy-N-methylaniline

InChI

InChI=1S/C8H10INO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3

InChI-Schlüssel

JSWSDNQQOOJZCB-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.